Product packaging for Diethylgalactarate(Cat. No.:CAS No. 15909-67-8)

Diethylgalactarate

Cat. No.: B580259
CAS No.: 15909-67-8
M. Wt: 266.24 g/mol
InChI Key: VYFOOXBIRRKSIH-SOSBWXJGSA-N
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Description

Diethylgalactarate is a high-purity chemical reagent intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in various biochemical and organic synthesis applications. Specific properties, research value, and applications for this compound will be determined by the scientific community. Always consult the product's Certificate of Analysis for specific data and refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15909-67-8

Molecular Formula

C10H18O8

Molecular Weight

266.24 g/mol

IUPAC Name

diethyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C10H18O8/c1-3-17-9(15)7(13)5(11)6(12)8(14)10(16)18-4-2/h5-8,11-14H,3-4H2,1-2H3/t5-,6+,7+,8-

InChI Key

VYFOOXBIRRKSIH-SOSBWXJGSA-N

SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)OCC)O)O)O)O

Canonical SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O

Synonyms

Diethyl mucate

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Esterification Routes to Diethylgalactarate

Esterification is a fundamental process for the synthesis of this compound, involving the reaction of galactaric acid with ethanol. This can be achieved through both conventional chemical methods and more recent enzymatic approaches.

The direct esterification of galactaric acid with ethanol is a common method for preparing this compound. This reaction is typically catalyzed by an acid. For instance, a one-pot, two-step procedure for synthesizing 2,5-furandicarboxylic acid diethyl ester (FDEE) from galactaric acid utilizes methanesulfonic acid (MSA) and ethanol. mdpi.comresearchgate.net This process inherently involves the formation of this compound as an intermediate. The esterification process is complex, involving multiple dehydration and esterification steps, which can be promoted by various acid catalysts. mdpi.com

The choice of catalyst and reaction conditions is crucial for optimizing the yield. Both homogeneous and heterogeneous acid systems have been explored for reactions involving galactaric acid. researchgate.net For example, in related syntheses starting from galactaric acid, catalysts like iron(III) sulfate have been used to promote esterification in conjunction with other transformations. mdpi.com

Table 1: Examples of Catalysts in Galactaric Acid Reactions

Catalyst Type Specific Example Application Context
Homogeneous Acid Methanesulfonic acid (MSA) Synthesis of FDEE from galactaric acid and ethanol mdpi.comresearchgate.net
Heterogeneous Lewis Acid Iron(III) sulfate (Fe2(SO4)3) Synthesis of FDME from galactaric acid and DMC mdpi.com

Biocatalysis presents an alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov Enzymatic esterification, often utilizing lipases, is a well-established strategy for producing esters. mdpi.com While specific studies on the enzymatic synthesis of this compound are not extensively detailed, the principles can be applied from similar reactions. For example, immobilized tannase has been used for the enzymatic synthesis of gallic acid esters in organic solvents. nih.gov

The key advantages of using enzymes include their high specificity and the ability to operate under less harsh conditions, which can prevent the degradation of sensitive substrates. nih.gov Glycosidases from hyperthermophilic bacteria, for instance, are useful for synthesis reactions in the presence of organic solvents. nih.gov In a typical enzymatic esterification, the carboxylic acid (galactaric acid) and alcohol (ethanol) are reacted in the presence of an enzyme, often in a non-aqueous medium to shift the equilibrium towards ester formation. mdpi.com The choice of solvent is critical, as it can affect enzyme activity and stability. mdpi.com

Functional Group Protection and Derivatization Strategies

The multiple hydroxyl groups on the galactaric acid backbone can interfere with reactions at the carboxyl groups or other desired sites. Therefore, protection of these hydroxyls is a critical step in the systematic synthesis of this compound derivatives.

Acetals are excellent protecting groups for hydroxyls (as part of diols) because they are stable in neutral to strongly basic environments but can be readily removed under acidic conditions. libretexts.orglibretexts.orglibretexts.org In the context of this compound, the four secondary hydroxyl groups are commonly protected as isopropylidene acetals (acetonides) by reacting the molecule with acetone or 2,2-dimethoxypropane. orgsyn.orgmdpi.com

This reaction leads to the formation of (2,3,4,5)-bis-acetonide-protected diethyl galactarate. mdpi.com The formation of these cyclic acetals renders the hydroxyl groups unreactive towards various reagents, such as strong bases, nucleophiles, and hydrides, allowing for selective modification of the ester functionalities. total-synthesis.comchemistrysteps.com The degradation of acetal (B89532) derivatives of the diethyl ester of galactarate has been studied, particularly in the context of high-temperature reactions like polycondensations, highlighting the importance of their stability under specific conditions. nih.gov

Table 2: Acetal Protection of Diols

Reagent Protecting Group Resulting Structure Key Feature

Once the hydroxyl groups are protected, the ester groups of this compound can be selectively modified. A key transformation is the reduction to corresponding polyols.

The ester groups of protected this compound can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. chemistrysteps.com The reduction of (2,3,4,5)-bis-acetonide-protected diethyl galactarate with LiAlH₄ yields the corresponding protected diol, ((4S,4′R,5R,5′S)-2,2,2′,2′-tetramethyl-[4,4′-bi(1,3-dioxolane)]-5,5′-diyl)dimethanol. mdpi.com

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). orgsyn.org The acetal protecting groups are stable under these strongly basic hydride reduction conditions. total-synthesis.comorganic-chemistry.org The resulting protected polyol is a versatile intermediate that can be used for further synthetic modifications, such as conversion to dibromides and diazides for use in click chemistry. mdpi.com

Table 3: Reduction of Protected this compound

Starting Material Reducing Agent Product Yield

Systematic Synthesis of this compound Derivatives

Halogenation Reactions from Diol Precursors

The conversion of diol precursors, such as the secondary hydroxyl groups in this compound, into halogenated derivatives is a foundational step for further functionalization. This transformation is typically achieved using standard halogenating agents that replace the hydroxyl groups with halide atoms, most commonly chlorine or bromine. While specific literature detailing the direct halogenation of this compound is not extensively available, the reaction pathways can be inferred from established methodologies for similar polyol substrates.

Reagents such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or phosphorus pentachloride (PCl₅), are commonly employed for such chlorinations. The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion through a nucleophilic substitution mechanism, typically Sₙ2, which results in an inversion of stereochemistry at the chiral centers.

Table 1: Common Reagents for Halogenation of Diols

ReagentTypical ConditionsByproductsMechanism
Thionyl Chloride (SOCl₂)Pyridine, 0°C to RTSO₂, HClSₙ2
Phosphorus Pentachloride (PCl₅)Inert solvent, 0°C to refluxPOCl₃, HClSₙ2
Appel Reaction (CBr₄, PPh₃)Acetonitrile, refluxOPPh₃, CHBr₃Sₙ2

These reactions would theoretically convert this compound into diethyl 2,3,4,5-tetrahalo-galactarate, creating key intermediates for subsequent transformations. The choice of reagent and reaction conditions is critical to control selectivity and minimize side reactions.

Azide Formation from Halogenated Intermediates

Once halogenated intermediates of this compound are synthesized, the halide atoms can be readily displaced by azide nucleophiles to form azido-derivatives. This transformation is a classic example of a nucleophilic substitution reaction, where a halogen leaving group is replaced by the azide anion (N₃⁻). Sodium azide (NaN₃) is the most common reagent for this purpose, typically used in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the azide ion.

The reaction of a dihalo-diethylgalactarate derivative with sodium azide would proceed via an Sₙ2 mechanism. This results in the inversion of configuration at the stereocenters where substitution occurs. The successful formation of a diazido-diethylgalactarate compound is a crucial step, as it introduces the azide functional groups necessary for subsequent click chemistry applications. The high energy of the azide group also makes these compounds useful intermediates in organic synthesis.

Click Chemistry Applications for Triazole Formation in this compound Frameworks

The azide-functionalized this compound framework serves as an ideal substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for molecular assembly. In this context, a diazido-diethylgalactarate derivative can be reacted with various terminal alkynes to form a bis-triazole structure.

The core of this reaction is the [3+2] cycloaddition between the azide groups on the this compound backbone and the alkyne, catalyzed by a copper(I) source. This catalyst is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting triazole rings are stable, aromatic linkers that can connect the sugar-derived scaffold to other molecular entities, finding use in materials science and bioconjugation.

Table 2: Components of CuAAC Reaction for this compound Derivatives

ComponentRoleExample
Azide SubstrateThe this compound backbone with azide functional groups.Diethyl 2,5-diazido-2,5-dideoxygalactarate
AlkyneThe molecule to be "clicked" onto the scaffold.Phenylacetylene, Propargyl alcohol
CatalystFacilitates the cycloaddition.Copper(I) species (from CuSO₄/Sodium Ascorbate)
SolventTypically a mixture including water.t-BuOH/H₂O, EtOH/H₂O
Sulfonylation Reactions and Structural Corrections of Resulting Derivatives

The hydroxyl groups of this compound can be converted into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), through reaction with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. This process, known as sulfonylation, transforms the hydroxyls into excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

The sulfonylation reaction proceeds without affecting the stereochemistry of the carbon atom bearing the hydroxyl group. The resulting sulfonate esters are stable and can be easily purified. Structural confirmation of these derivatives is typically performed using spectroscopic methods like NMR and mass spectrometry. These techniques are crucial not only for confirming the successful sulfonylation but also for ensuring the regioselectivity of the reaction, particularly if selective protection of certain hydroxyl groups is intended.

Mechanistic Investigations of this compound Reactions

Pathways of Aminolysis and Lactonization in Ester Transformations

The ester groups of this compound are susceptible to nucleophilic attack by amines in a process known as aminolysis. This reaction leads to the formation of amides. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding the corresponding amide and ethanol.

Interestingly, the polyhydroxy nature of the this compound backbone introduces the possibility of intramolecular reactions. Under certain conditions, particularly after partial aminolysis or hydrolysis, a terminal carboxyl group could react with a hydroxyl group along the carbon chain. This intramolecular esterification leads to the formation of a cyclic ester, known as a lactone. The favorability of lactone formation is dependent on the resulting ring size, with five- and six-membered rings being the most thermodynamically stable. Kinetic and mechanistic studies are employed to understand the competition between intermolecular aminolysis and intramolecular lactonization pathways.

Radical Degradation Mechanisms of this compound-Derived Acetals

Acetal derivatives of the diethyl ester of galactarate (often abbreviated as GalX) have been studied to understand their degradation mechanisms, particularly in the context of high-temperature reactions like polycondensations. Electron paramagnetic resonance (EPR) spectroscopy has been a key tool in these investigations. nih.gov

Research has shown that cyclic acetals with fewer substituents are prone to undergo radical degradation at elevated temperatures. nih.gov The proposed mechanism involves hydrogen abstraction, leading to the formation of radical intermediates. nih.gov To detect these highly reactive intermediates, spin traps such as N-tert-butyl-α-phenyl nitrone (PBN) are used. The spin trap reacts with the initial radical to form a more stable radical adduct that can be observed by EPR spectroscopy. nih.gov

Studies have demonstrated that methylene (B1212753) acetals, in particular, have a tendency to form radicals through the thermally induced abstraction of hydrogen atoms. nih.gov This can lead to undesirable side reactions. In contrast, isopropylidene acetals (acetonides) are more resistant to this radical degradation pathway because they lack abstractable hydrogen atoms at the 2-position of the 1,3-dioxolane ring. nih.gov These findings are critical for selecting appropriate protecting groups for sugar-derived monomers like this compound in applications such as high-temperature polymer synthesis. nih.gov

Table 3: Stability of this compound Acetals to Radical Degradation

Acetal TypeSusceptibility to Radical DegradationMechanistic Reason
Methylene AcetalHighPresence of abstractable hydrogen atoms. nih.gov
Isopropylidene AcetalLowAbsence of abstractable hydrogen atoms at the key position. nih.gov

Kinetic Studies in this compound Reaction Systems

Kinetic studies are crucial for understanding the reaction mechanisms, optimizing reaction conditions, and controlling the molecular architecture of polymers derived from this compound and its derivatives. Research in this area has focused on the polymerization reactions, particularly transesterification and polycondensation, to produce bio-based polyesters and polyamides. These studies investigate how factors such as monomer structure, catalyst concentration, temperature, and reaction environment influence the rate and outcome of the polymerization.

Detailed Research Findings

Kinetic investigations into the polycondensation of acetalised galactarate esters have revealed significant differences in reactivity based on the structure of the protective acetal groups. A key study compared the transesterification kinetics of two acetalised dimethyl galactarate esters with 1,6-hexanediol, catalyzed by di-n-butyltin oxide (DBTO). The two monomers were a dimethyl-2,3:4,5-di-O-methylene-galactarate (GxH) and a dimethyl-2,3:4,5-di-O-isopropylidene-galactarate (GxMe) mdpi.com.

The initial kinetic rate was consistently higher for the polymerization involving the isopropylidene acetalised galactarate ester (GxMe) across all tested catalyst concentrations. However, the conversion profiles over longer reaction times varied depending on the amount of catalyst used mdpi.com. This suggests that while the activation of the carbonyl group might be expected to be faster for the less sterically hindered GxH monomer, other factors are at play mdpi.com.

The removal of the condensation product, methanol (B129727), is a critical factor driving the reaction toward high conversion. The efficiency of this removal, influenced by the nitrogen flow rate, significantly impacts the molecular weight of the resulting prepolymers. For instance, during the initial stages of polymerization, using a higher nitrogen flow rate (250 mL/min) more than doubled the molecular weight of the end products compared to reactions under nearly static nitrogen pressure mdpi.com.

Furthermore, the stability of the resulting polyesters under acidic conditions is also influenced by the original monomer structure. Kinetic plots of hydrolysis in acidic conditions followed a first-order reaction model. The study found that polyesters derived from the GxH monomer hydrolyzed approximately 30 times faster at room temperature than those derived from the GxMe monomer, despite having similar molecular weights and dispersity mdpi.com. This highlights the profound impact of the monomer's protective group on the properties and degradation kinetics of the final polymer.

The table below summarizes the hydrolysis rate constants for polyesters derived from the two different acetalised galactarate esters.

Polyester (B1180765) SampleTemperature (°C)Hydrolysis Rate Constant, k (h-1)
GxH-1,6-HD250.015
GxMe-1,6-HD250.0005
GxH-1,6-HD500.045
GxMe-1,6-HD500.001
GxH-1,6-HD750.120
GxMe-1,6-HD750.008

Data derived from kinetic studies on acetalised galactarate polyesters mdpi.com.

In general, esterification reactions are reversible and often follow second-order kinetics, where the concentrations of both the carboxylic acid (or its ester) and the alcohol are significant factors in the reaction rate mdpi.com. Increasing the reaction temperature typically enhances the rate constant, but can also lead to side reactions, such as the degradation of sugar-derived acetals at high temperatures in solvent-free conditions mdpi.comnih.gov. The activation energy for esterification reactions is influenced by the catalyst, with strong acid catalysts generally lowering the activation energy and accelerating the reaction kinetics mdpi.comzenodo.org. For diester formation, the activation energy for the forward reaction is approximately 100.4 ± 1.8 kJ/mol mdpi.com.

Polymer Chemistry and Material Science Applications

Diethylgalactarate as a Monomer for Advanced Polymeric Materials

Synthesis of Polyamides and Polyesters from this compound Derivatives

Research has demonstrated the utility of this compound derivatives, particularly bis-ketal-protected forms, as monomers for the synthesis of sugar-based polyamides. tandfonline.comresearchgate.netresearchgate.netresearchgate.net These materials are synthesized through polycondensation reactions with various diamines. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The resulting polyamides are characterized as biodegradable materials. tandfonline.comresearchgate.netresearchgate.net Initially, these polymers are often soluble in organic solvents due to the presence of ketal protecting groups. tandfonline.comresearchgate.netresearchgate.net Subsequent deprotection, typically using acidic conditions such as 90% trifluoroacetic acid, converts the soluble ketal-protected polymers into water-insoluble materials, thereby altering their physical properties and potential applications. tandfonline.comresearchgate.netresearchgate.net While the primary focus in the literature appears to be on polyamides, the general principles of polyester (B1180765) synthesis from diesters and diols are well-established, suggesting potential for this compound derivatives in polyester formation. wikipedia.orglibretexts.org

Table 1: Polyamides Synthesized from this compound Derivatives

Diamine UsedResulting Polymer TypeArchitecture TendencyNotes
Hexamethylenediamine (B150038)Poly(hexamethylene galactaramide)Favors macrocycles; complex linear/cyclic mixBiodegradable, ketal-protected
PropylenediaminePoly(propylene galactaramide)Favors macrocycles; complex linear/cyclic mixBiodegradable, ketal-protected
Rigid DiaminesPoly(galactaramides) with specific rigid unitsFavors linear species over cyclic speciesBiodegradable, ketal-protected
Odd C-numbered diaminesPoly(galactaramides) with odd C-numbered linkagesParallel growth of cyclic and linear; higher cyclicBiodegradable, ketal-protected

Influence of Reaction Conditions and Polymerization Environment

Studies have explored the influence of polymer matrices on polycondensation reactions. doi.org Specifically, research has investigated the polycondensation of diesters with heteroatom groups with hexamethylenediamine when conducted in the presence of a polymer matrix. doi.org While the precise mechanisms and benefits of employing a polymer matrix are not detailed in the provided snippets, such approaches are part of broader investigations into controlling polymerization outcomes. doi.org

There is a growing interest in solvent-free polymerization methods due to environmental and economic considerations, such as eliminating solvent use and simplifying product isolation. mdpi.com Melt or in-melt polycondensation of monomers bearing cyclic acetal (B89532) groups is considered feasible under specific conditions. mdpi.com However, certain sugar-derived acetals, such as methylene (B1212753) acetals, may be prone to radical formation and side reactions under high-temperature, solvent-free conditions. mdpi.com This contrasts with solution polymerization, which has been more commonly reported for some acetal-type monomers. mdpi.com Bulk polymerization, a form of solvent-free polymerization, involves only the monomer and initiator. wikipedia.org

Controlling Polymer Architecture: Linear versus Cyclic Structures in this compound Systems

The polycondensation of this compound derivatives with diamines often results in a complex mixture of both linear and cyclic polymer structures. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The formation of high molecular weight linear polymers can be significantly limited by competing intramolecular cyclization reactions. tandfonline.comresearchgate.netresearchgate.net The extent of cyclization is notably dependent on the specific diamine used in the polymerization. tandfonline.comresearchgate.netresearchgate.net For instance, polycondensation reactions employing linear aliphatic diamines have been observed to favor the formation of macrocyclic structures. tandfonline.comresearchgate.netresearchgate.net The length and rigidity of the diamine chain play a critical role in dictating the polymer architecture. researchgate.netresearchgate.net Shorter diamine units tend to promote the formation of linear structures, while odd carbon-numbered diamines can lead to a parallel development of both cyclic and linear species, often with a higher proportion of cyclic structures. researchgate.netresearchgate.net Conversely, diamines with more rigid structures have been shown to favor the formation of linear polymer chains. researchgate.net

Table 2: Influence of Diamine Structure on Polymer Architecture

Diamine CharacteristicEffect on Polymer ArchitectureExample Diamines (implied/general)
Linear aliphaticFavors formation of macrocycles.Hexamethylenediamine
Shorter chain lengthFavors linear structures.Propylenediamine
Odd C-numberedParallel growth of cyclic and linear; higher percentage of cyclic.Propylenediamine, Heptamethylene
Rigid structureFavors formation of linear chains.Cyclohexyl derivative

Structural Modification and Functionalization of this compound-Derived Polymers

Structural modifications of polymers derived from this compound are feasible, primarily through the manipulation of protecting groups. tandfonline.comresearchgate.netresearchgate.net For example, the ketal-protected polyamides synthesized from this compound derivatives can undergo deprotection, typically using acidic conditions such as 90% trifluoroacetic acid. tandfonline.comresearchgate.netresearchgate.net This process converts the soluble ketal-protected polymers into water-insoluble materials, thereby altering their physical properties and potential applications. tandfonline.comresearchgate.netresearchgate.net While specific examples of further functionalization directly on this compound-derived polymers are not extensively detailed in the provided snippets, general polymer modification strategies such as click chemistry or chain-end functionalization are recognized methods for introducing new properties or functionalities into polymer backbones. rsc.orgbeilstein-journals.org

Compound List:

Acetone

Bis-ketal-protected diethyl galactarate

Carbon dioxide

Cyclic carbonates

Diamine

this compound

Dimethyl terephthalate (B1205515) (DMT)

Epoxides

Ester linkages

Ethylene glycol (EG)

5-hydroxymethyl furfural (B47365) (HMF)

Fully-hydrogenated HAH (FHAH)

Galactaric acid

Hexamethylenediamine (HMDA)

Maleic acid

Methylene acetals

Partially-hydrogenated HAH (PHAH)

Polyamides

Polycarbonates

Poly(galactaramide)

Poly(hexamethylene galactaramide)

Poly(propylene galactaramide)

Polyesters

Polyethylene terephthalate (PET)

Propylenediamine

Rigid Diamines

Styrene

Succinic acid (SA)

TEMPO

Terephthalic acid (PTA)

Trifluoroacetic acid

Acetal-Protected Polymeric Systems and Deprotection Strategies

Research has explored the use of protected galactaric acid derivatives in polymer synthesis. For instance, ketal-protected diethyl galactarate has been used as a monomer in the preparation of sugar-based polyamides researchgate.netresearchgate.netresearchgate.net. These protected monomers, such as diethyl-2,3:4,5-bis-O-isopropylidene galactarate, offer improved solubility in organic solvents during polymerization. Following polymerization, the acetal (ketal) protecting groups can be removed, for example, using trifluoroacetic acid, to yield water-insoluble materials researchgate.net. This strategy allows for controlled synthesis and modification of polymer properties. The presence of acetal groups can influence the stiffness of the polymer backbone, potentially increasing the glass transition temperature (Tg) polimi.it. However, it has also been noted that methylene acetals can be prone to radical degradation at higher temperatures, participating in undesired side reactions during solvent-free melt polycondensation mdpi.com.

Integration into Bio-based Resins for Specialized Applications

As a derivative of galactaric acid, a bio-based platform chemical polimi.itresearchgate.net, this compound holds promise for integration into bio-based resins. Galactaric acid itself is recognized as a precursor for various polymers, including polyesters and polyamides atamanchemicals.comresearchgate.net. While specific large-scale applications of this compound in commercial bio-based resins are still emerging, its structural features make it a candidate for developing sustainable materials. Research into galactaric acid derivatives points towards their use in creating novel carbohydrate-segmented silicone polyamides, which could find applications as cosmetic additives or textile finishing agents due to modified hydrophilicity polimi.it. The general trend in bio-based resins focuses on replacing petroleum-based feedstocks with renewable alternatives to reduce environmental impact itri.org.twverdebioresins.comonlytrainings.combioenergyinternational.com.

Development of Materials with Dynamic Bonding for Self-Healing Properties

The development of materials with dynamic bonding for self-healing properties is an active area of research. While direct studies explicitly detailing this compound's role in dynamic bonding for self-healing are limited in the provided search results, the broader context of galactaric acid derivatives in polymer science suggests potential avenues. Self-healing materials often rely on reversible covalent or non-covalent bonds that can break and reform, allowing the material to repair damage researchgate.netfrontiersin.orgcas.orgohiolink.edu. Polymers synthesized from galactaric acid derivatives, such as polyamides from ketal-protected diethyl galactarate, have been investigated for their properties researchgate.netresearchgate.net. The inherent hydroxyl groups on the galactarate backbone, or modifications thereof, could potentially be functionalized to incorporate dynamic bond chemistries. For instance, research into self-healing polymers often involves dynamic covalent bonds like imines or Diels-Alder adducts, or non-covalent interactions such as hydrogen bonding or metal-ligand coordination researchgate.netfrontiersin.orgcas.orgmdpi.com. While not directly linked to this compound in the provided snippets, the general principles of creating self-healing polymers from bio-based monomers are well-established, indicating a potential future for galactaric acid derivatives in this field.


Advanced Analytical and Spectroscopic Characterization in Diethylgalactarate Research

Spectroscopic Techniques for Structural Elucidation of Diethylgalactarate and its Derivatives

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive and highly detailed insights into the atomic and molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

In ¹H NMR spectroscopy of this compound, the chemical shift (δ) of each proton signal indicates its electronic environment. The protons of the ethyl ester groups (the -CH₂- and -CH₃) are expected to appear in distinct regions. The methylene (B1212753) (-CH₂) protons, being adjacent to an electron-withdrawing oxygen atom, would resonate downfield compared to the terminal methyl (-CH₃) protons, which would appear further upfield. The protons attached to the carbon backbone of the galactaric acid moiety (C2-C5) would have chemical shifts influenced by the adjacent hydroxyl (-OH) and ester groups. The multiplicity, or splitting pattern, of these signals, governed by spin-spin coupling, reveals the number of neighboring protons, allowing for the mapping of proton connectivity throughout the molecule.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. oregonstate.edu The carbon atoms of the carbonyl groups (C=O) in the ethyl ester functions are characteristically found far downfield (typically 165-190 ppm). oregonstate.edu The carbons of the ethyl groups (-CH₂- and -CH₃) and the four carbons of the sugar backbone (C2-C5) would each give distinct signals in the aliphatic region of the spectrum, with their precise chemical shifts determined by their local chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Atom Type Predicted Chemical Shift (δ, ppm) Notes
Ester -CH₃¹H~1.2-1.3Expected to be a triplet due to coupling with the adjacent CH₂ group.
Ester -CH₂-¹H~4.1-4.3Expected to be a quartet due to coupling with the adjacent CH₃ group.
Backbone C-H¹H~4.0-4.5Complex multiplets due to diastereotopic nature and coupling with neighboring protons.
Hydroxyl -OH¹HVariableBroad signal, position is dependent on solvent, concentration, and temperature.
Ester C=O¹³C~170-175Carbonyl carbon of the ester group.
Backbone C-OH¹³C~70-75Carbons attached to hydroxyl groups.
Ester -CH₂-¹³C~60-65Methylene carbon of the ethyl group.
Ester -CH₃¹³C~14-15Methyl carbon of the ethyl group.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of specific chemical bonds. For this compound, the FTIR spectrum would be dominated by a few key absorption bands. A very broad and strong band would be expected in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups, indicative of intermolecular hydrogen bonding. mdpi.com The C-H stretching vibrations of the aliphatic backbone and ethyl groups would appear just below 3000 cm⁻¹. The most prominent peak would likely be the strong, sharp absorption band around 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional groups. nih.gov The region between 1300 and 1000 cm⁻¹ would show multiple strong bands corresponding to C-O stretching and O-H bending vibrations. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3500-3200WeakStrong, Broad (IR)
Alkane (C-H)C-H Stretch2980-28502980-2850Medium-Strong
Ester (C=O)C=O Stretch1750-17351750-1735Strong (IR)
Ester (C-O)C-O Stretch1300-1000ObservableStrong (IR)
Carbon BackboneC-C StretchFingerprint RegionObservableVariable

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₈O₈), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, allowing for the confirmation of its molecular formula. The calculated molecular weight of this compound is 266.24 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for diethyl esters involve the cleavage of bonds adjacent to the carbonyl groups. libretexts.org This can lead to the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or an ethoxycarbonyl radical (-•COOCH₂CH₃, 73 Da). Subsequent fragmentations, such as the loss of water (H₂O, 18 Da) from the hydroxyl groups or the cleavage of the carbon-carbon bonds in the sugar backbone, can also occur, providing further structural information. miamioh.edulibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
Fragment Ion Description Predicted m/z
[C₁₀H₁₈O₈]⁺•Molecular Ion266
[M - H₂O]⁺•Loss of a water molecule248
[M - •OC₂H₅]⁺Loss of an ethoxy radical221
[M - CO₂C₂H₅]⁺Loss of an ethoxycarbonyl group193
[M - 2x •OC₂H₅]⁺Loss of two ethoxy radicals176

Chromatographic and Separation Methodologies for this compound Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for purification, purity assessment, and analysis in complex matrices, such as reaction mixtures or polymeric materials.

When this compound or its derivatives are used as monomers in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymers. researchgate.net GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. whiterose.ac.uk This allows for the determination of the polymer's molecular weight distribution.

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains are of the same length. Research on polyesters derived from a bicyclic acetalized derivative of galactaric acid demonstrates the application of this technique. The resulting polymers were analyzed by GPC to determine how reaction conditions and co-monomers affect the final molecular weight and distribution, which in turn influence the material's physical properties. whiterose.ac.uk

Table 4: Example GPC Data for Polyesters Derived from a Galactaric Acid Derivative and Various Diols
Polymer Diol Component Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
PE-6Galx1,6-Hexanediol19,00038,0002.0
PE-8Galx1,8-Octanediol20,00045,0002.2
PE-10Galx1,10-Decanediol19,00040,0002.1
PE-12Galx1,12-Dodecanediol18,00035,0001.9

Data adapted from studies on polyesters of 2,3:4,5-di-O-methylene-galactaric acid. whiterose.ac.uk

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for analyzing this compound in complex mixtures, for instance, to monitor the progress of its synthesis or to quantify its purity. nih.gov

HPLC is well-suited for the analysis of polar, non-volatile compounds like this compound. A common approach would be reversed-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netresearchgate.net A gradient elution, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile, would effectively separate this compound from starting materials (e.g., galactaric acid) and other byproducts. researchgate.netresearchgate.net Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as this compound lacks a strong UV chromophore.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov For direct analysis of this compound, its multiple hydroxyl groups may decrease its volatility and thermal stability, potentially leading to peak tailing and decomposition in the hot injector port. To overcome this, derivatization is often employed. The hydroxyl groups can be converted to their trimethylsilyl (B98337) (TMS) ethers, which are much more volatile and thermally stable, allowing for sharp, reproducible chromatographic peaks. The derivatized sample is then separated on a capillary column (e.g., with a bonded polar or mid-polar stationary phase) and can be detected with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for definitive identification. nih.gov

Table 5: Plausible Chromatographic Conditions for this compound Analysis
Technique Parameter Condition
HPLC ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile PhaseA: Water, B: Acetonitrile. Gradient: 10% B to 90% B over 20 min.
Flow Rate1.0 mL/min
DetectorRefractive Index (RI) or Evaporative Light Scattering (ELSD)
GC (after derivatization) Derivatizing AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnDB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium
Temperature Program100°C (2 min hold), ramp at 10°C/min to 280°C (5 min hold)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thermal Analysis Methods for this compound-Based Materials

Thermal analysis techniques are crucial in characterizing the properties of polymeric materials, providing essential data on their thermal stability and decomposition behavior. These methods are particularly important for bio-based polymers, such as those derived from this compound, to determine their processing windows and suitability for various applications.

Thermogravimetric Analysis (TGA) in Polymer Characterization

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netyoutube.com For polymers, TGA is employed to determine thermal stability, identify decomposition temperatures, and quantify the composition of multicomponent systems like composites. researchgate.netmdpi.com The analysis yields a thermogram, a plot of mass versus temperature, from which key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax) can be derived. youtube.comnih.gov

In the context of this compound-based materials, TGA is used to evaluate the thermal resilience of polyesters synthesized using galactaric acid derivatives. Research on polyesters made from the dimethyl ester of 2,3:4,5-di-O-methylene-galactaric acid (a bicyclic acetalized derivative of galactaric acid) and various alkanediols has shown that these bio-based polymers possess significant thermal stability. acs.orgupc.edunih.gov TGA thermograms for these polyesters reveal that their stability is influenced by factors such as molecular weight. acs.orgupc.edu For instance, higher molecular weight poly(alkylene 2,3:4,5-di-O-methylene-galactarate) polyesters exhibit greater thermal stability compared to their lower molecular weight counterparts. acs.orgnih.gov

The data below, representing typical findings from TGA studies on such galactarate-based polyesters, illustrates the onset temperature of degradation under a nitrogen atmosphere.

Polymer SystemTonset (°C) at 5% Mass LossReference Molecular Weight
Low Molecular Weight PE-nGalx~280-300Low
High Molecular Weight PE-nGalx~330-350High

Note: Data is representative of trends discussed in the literature for polyesters based on galactaric acid derivatives. acs.orgupc.edunih.gov PE-nGalx refers to poly(alkylene 2,3:4,5-di-O-methylene-galactarate).

These findings demonstrate that the incorporation of the rigid, bicyclic galactarate structure into the polymer backbone can yield materials with robust thermal properties, which is a critical factor for melt processing and end-use applications. upc.edu

Advanced Techniques for Mechanistic and Stability Studies

Beyond standard characterization, advanced spectroscopic techniques are indispensable for gaining deeper insights into the reaction mechanisms, degradation pathways, and long-term stability of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. srce.hryoutube.comnih.gov It is considered a benchmark method for identifying radical intermediates in chemical reactions and degradation processes. nih.gov The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. americanlaboratory.com The resulting EPR spectrum provides information about the identity, structure, and environment of the radical species through analysis of its g-factor and hyperfine splitting patterns. srce.hr

While specific EPR studies on this compound are not widely published, the technique's application to related sugar compounds provides a strong precedent for its utility. EPR has been successfully used to identify stable radicals formed in irradiated crystalline sugars, such as fructose, glucose, and sucrose. americanlaboratory.comresearchgate.net These studies show that ionizing radiation can generate complex, multicomponent EPR signals corresponding to various sugar-derived radicals. researchgate.netnih.gov

In the study of this compound, EPR could be employed to investigate degradation mechanisms initiated by heat, UV light, or oxidative stress. Such stressors can lead to the homolytic cleavage of C-H, C-C, C-O, or O-H bonds, generating radical intermediates. To detect highly reactive, short-lived radicals, a technique called spin trapping is often used, where a "spin trap" molecule reacts with the initial radical to form a more stable radical adduct that is easier to detect by EPR. nih.govnih.gov

The table below outlines hypothetical radical intermediates that could be identified by EPR during the degradation of this compound.

Potential Radical IntermediateFormation PathwayExpected EPR Detection Method
Carbon-centered radicalH-abstraction from the sugar backboneDirect detection or spin trapping
Alkoxy radical (RO•)O-H bond scission from hydroxyl groupsSpin trapping
Acyloxy radical (R-C(O)O•)Scission of the ester C-O bondSpin trapping

The identification of these intermediates would provide direct mechanistic evidence, enabling the development of strategies, such as the inclusion of specific stabilizers, to enhance the durability of this compound-based materials.

General Principles of Innovative Analytical Methodologies for Chemical Characterization

A comprehensive chemical characterization of this compound and its polymeric derivatives requires a suite of advanced analytical methods capable of providing detailed structural and quantitative information.

One of the most powerful innovative techniques is the hyphenation of liquid chromatography with high-resolution mass spectrometry (LC-HRMS). researchgate.net This method combines the separation capabilities of LC with the high mass accuracy and resolution of analyzers like Time-of-Flight (TOF) or Orbitrap. nih.gov LC-HRMS is invaluable for purity assessments, allowing for the detection and identification of trace-level impurities, synthesis by-products, or degradation products in this compound samples. researchgate.netnih.gov The high-resolution data enables the confident determination of elemental compositions for unknown compounds, as demonstrated in the analysis of complex natural product extracts containing related sugar acid derivatives. nih.gov

Multidimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is another essential tool. While 1D NMR (¹H and ¹³C) provides basic structural information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond connectivities between protons and carbons. nih.gov These techniques are critical for the unambiguous assignment of all signals in the complex spectrum of this compound and its derivatives, confirming stereochemistry and pinpointing the exact sites of esterification or other modifications. nih.govresearchgate.net

Furthermore, the combination of spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy with chemometrics (multivariate data analysis) offers a rapid and innovative approach for quality control. animbiosci.org By building statistical models based on the spectral fingerprints of known samples, it is possible to quickly assess properties like composition or batch-to-batch consistency of this compound without resorting to more time-consuming chromatographic methods. animbiosci.org

The principles and applications of these advanced methodologies are summarized below.

MethodologyPrincipleSpecific Application for this compound
LC-HRMS Chromatographic separation followed by high-accuracy mass measurement of ions. nih.govIdentification and quantification of impurities, isomers, and degradation products.
2D NMR Elucidation of atomic connectivity through the correlation of nuclear spins in two frequency dimensions. nih.govComplete and unambiguous assignment of ¹H and ¹³C signals for definitive structure confirmation. nih.gov
Spectroscopy with Chemometrics Application of multivariate statistical models to complex spectral data (e.g., FTIR) to identify patterns. animbiosci.orgRapid quality control, process monitoring, and authentication of materials.

The strategic application of these innovative analytical methodologies is fundamental to advancing research and development of materials based on this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Diethylgalactarate and its Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations provide a molecular-level understanding of how the compound participates in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the mechanisms of organic reactions by calculating the energies of reactants, transition states, and products. mdpi.comumn.edu For reactions involving this compound, DFT can be used to map out the potential energy surface, identifying the most likely reaction pathways.

For instance, in the context of cycloaddition reactions, DFT calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism. pku.edu.cnrsc.orgmdpi.com This is achieved by locating the transition state structures and calculating their corresponding activation energies. A lower activation energy indicates a more favorable reaction pathway. DFT can also be used to study the stereoselectivities of reactions by comparing the activation energies of different stereoisomeric transition states. rsc.org

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function, can provide further insights into the reactivity of this compound. researchgate.netnih.gov These descriptors help in identifying the most reactive sites within the molecule and predicting how it will interact with other reagents. researchgate.net The application of DFT in studying reaction mechanisms provides a theoretical framework that complements experimental findings and aids in the rational design of new synthetic routes. umn.edu

Table 1: Key DFT-Calculated Parameters for Reactivity Analysis

ParameterDescriptionRelevance to this compound Reactivity
Activation Energy (Ea) The minimum energy required for a reaction to occur.Predicts the feasibility and rate of reactions involving this compound.
Reaction Energy (ΔEr) The difference in energy between products and reactants.Determines if a reaction is exothermic (favorable) or endothermic.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and stability of the molecule.
Fukui Function Describes the electron density change when the number of electrons in the system changes.Identifies the most electrophilic and nucleophilic sites in this compound.

The three-dimensional structure of this compound significantly influences its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. nih.gov Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to explore the conformational landscape of this compound. researchgate.netchemrxiv.org

Due to the flexibility of the ester groups and the carbon backbone, this compound can adopt numerous conformations. Computational methods can systematically or stochastically search for low-energy conformers. chemrxiv.org The relative energies of these conformers determine their population at a given temperature. Identifying the most stable conformer(s) is crucial as it often represents the geometry that participates in chemical reactions or self-assembly processes.

Molecular modeling can also simulate the interactions of this compound with other molecules, such as solvents or reactants. This provides insights into intermolecular forces and how they affect the conformational preferences and reactivity of the molecule. Understanding the conformational behavior of this compound is essential for designing derivatives with specific shapes and functionalities for applications in materials science and polymer chemistry.

Predictive Modeling in this compound-Derived Materials

Computational modeling extends beyond single molecules to predict the properties of bulk materials derived from this compound, such as polymers. These predictive models are crucial for accelerating the design and discovery of new materials with desired characteristics.

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the properties of polymers. llnl.govmdpi.comstam-journal.orgmdpi.com By training on large datasets of known polymer structures and their corresponding properties, ML models can learn complex structure-property relationships. researchgate.net For polymers derived from this compound, ML could predict a wide range of properties, including mechanical strength, thermal stability, and permeability. mdpi.com

The process typically involves representing the polymer structure in a machine-readable format, known as a descriptor or fingerprint. stam-journal.org These descriptors capture key chemical and structural features of the polymer. The ML model, such as a neural network or a random forest algorithm, then maps these descriptors to the target properties. mdpi.com The advantage of ML is its ability to make near-instantaneous predictions, significantly speeding up the materials discovery process compared to traditional experimental approaches. llnl.govresearchgate.net

Table 2: Examples of Polymer Properties Predictable by Machine Learning

Property CategorySpecific Properties
Mechanical Tensile strength, Young's modulus, Elongation at break
Thermal Glass transition temperature (Tg), Melting temperature (Tm), Thermal conductivity
Optical Refractive index, Transparency
Barrier Gas permeability (e.g., O2, CO2), Water vapor transmission rate

Understanding the relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to materials science. mdpi.commdpi.com Theoretical investigations, often combining principles of polymer physics with computational simulations, aim to elucidate these relationships for materials derived from this compound. researchgate.netnih.gov

For instance, the flexibility or rigidity of the this compound monomer unit within a polymer chain will directly impact the polymer's glass transition temperature and mechanical properties. researchgate.net The presence of functional groups, such as hydroxyl groups, can lead to hydrogen bonding, which will affect properties like solubility, moisture absorption, and intermolecular interactions.

Computational simulations, such as molecular dynamics, can model the behavior of polymer chains at the atomic level. These simulations can provide insights into chain packing, morphology, and the response of the material to external stimuli like stress or temperature changes. By systematically modifying the polymer structure in silico and observing the resulting changes in properties, researchers can develop a deeper understanding of the structure-property relationships that govern the performance of this compound-based polymers. nih.gov

Sustainability and Bio Based Chemistry Contexts of Diethylgalactarate

Diethylgalactarate within the Biorefinery Concept and Circular Material Transformation

The production of this compound is intrinsically linked to the biorefinery concept, a framework for the sustainable processing of biomass into a range of bio-based products and bioenergy. scispace.comieabioenergy.com Biorefineries are viewed as a critical component of a future bio-based economy, enabling the transformation of biomass into a wide spectrum of products, including food, feed, materials, and chemicals, alongside energy carriers like fuels, power, and heat. ieabioenergy.com This integrated approach aims to maximize the value derived from biomass feedstocks, minimizing waste and promoting a circular economy. ieabioenergy.com

This compound, derived from galactaric acid, exemplifies this concept by converting components of agricultural side-streams into valuable chemical intermediates. The synthesis of its precursor, galactaric acid, often utilizes pectin-rich biomass, which is a low-value byproduct of the agro-food industry. researchgate.net This process aligns with the principles of circular material transformation by valorizing waste streams and creating higher-value products that can displace those derived from fossil fuels. researchgate.net The integration of galactaric acid production into a biorefinery allows for the complete utilization of the biomass. For example, in a sugar beet pulp biorefinery, cellulose (B213188) can be converted to bioethanol, while the pectin (B1162225) fraction yields galacturonic acid for conversion into galactaric acid and its derivatives. rsc.org This strategy not only provides a sustainable route to chemicals like this compound but also enhances the economic viability and environmental soundness of the entire agricultural processing chain. ieabioenergy.com

Utilization of Renewable Feedstocks: Opportunities from Sugar Beet Pulp

A significant opportunity for the sustainable production of this compound lies in the utilization of sugar beet pulp (SBP), a major byproduct of the sugar industry. rsc.org Currently, SBP is often dried and sold as low-value animal feed. rsc.org However, it is a rich renewable source of polysaccharides, making its bioconversion a process with great biotechnological potential. nih.gov The primary components of SBP are cellulose, hemicellulose, and pectin, with pectin being a particularly valuable source for galactaric acid synthesis. nih.govwur.nl

Sugar beet pectin is primarily composed of polygalacturonic acid, along with other sugars like arabinose and rhamnose. researchgate.net Through enzymatic or chemical hydrolysis, the pectin fraction of SBP can be broken down to release D-galacturonic acid, the direct precursor for galactaric acid. rsc.orgresearchgate.net An integrated biorefinery approach can fractionate SBP using methods like steam explosion to separate the soluble pectin from the insoluble cellulose. rsc.org The cellulose can then be hydrolyzed to glucose and fermented to produce bioethanol, while the pectin fraction is processed to yield a D-galacturonic acid-rich stream for subsequent conversion. rsc.org This valorization of SBP transforms an abundant agricultural residue into a feedstock for value-added chemicals, contributing to a more circular and sustainable economy. researchgate.net

Typical Composition of Sugar Beet Pulp (Dry Matter Basis)
ComponentPercentage (%)Reference
Pectin~40% wur.nl
Cellulose~23% wur.nl
Hemicellulose (Arabinans)Included in Pectin Fraction wur.nl
Lignin~5% wur.nl
Protein~6% wur.nl
Ash~12% wur.nl
Fat~1% wur.nl

Strategies for Enhancing the Value Chain of Galactaric Acid Derivatives

Enhancing the value chain of galactaric acid involves its conversion into various derivatives, such as this compound, which can serve as platform chemicals and monomers for high-performance materials. researchgate.net Galactaric acid itself is a promising bio-based building block that could potentially replace fossil-based chemicals like terephthalic acid in the production of polyesters. researchgate.net The conversion of galactaric acid to its diethyl ester, this compound, is a key step in creating monomers suitable for polymerization.

One of the primary strategies for adding value is the synthesis of novel polyamides and polyesters. Polyamides derived from galactaric acid exhibit unique physical properties due to the stereochemistry of the galactaric acid moiety. mdpi.com The highly symmetric, extended zigzag structure of galactaric acid allows for strong intermolecular hydrogen bonding. mdpi.com This results in poly(alkylene galactaramide)s having significantly higher melting points compared to analogous polyamides made from D-glucaric acid, which has a bent structure. mdpi.com This suggests that polymers derived from galactaric acid could have applications as high-performance materials.

Further value can be created through biocatalysis and metabolic engineering to improve the production efficiency of galactaric acid from renewable feedstocks like D-galacturonic acid. nih.govresearchgate.net Fungal production using organisms like Trichoderma reesei has shown promise, with strategies like fed-batch fermentation being employed to increase yields. nih.govvtt.fi By optimizing microbial strains and fermentation conditions, the cost-effectiveness of producing galactaric acid can be improved, thereby enhancing the economic feasibility of its entire value chain, including derivatives like this compound. researchgate.net Another reported strategy is the one-step synthesis of dibutyl furandicarboxylates from meso-galactaric acid, creating another valuable diester that can be directly polymerized with diols. mdpi.com

Comparison of Polyamide Properties from Hexaric Acids
Hexaric Acid SourceAlkylenediamine UsedResulting PolyamideWater SolubilityMelting Point CharacteristicReference
meso-Galactaric AcidEthylenediaminePoly(ethylene galactaramide)SolubleHigher than D-Glucaramides mdpi.com
meso-Galactaric AcidAlkylenediamines (C > 2)Poly(alkylene galactaramide)sInsoluble mdpi.com
D-Glucaric AcidEthylenediaminePoly(ethylene D-glucaramide)SolubleLower than Galactaramides mdpi.com
D-Glucaric Acid1,4-DiaminobutanePoly(butylene D-glucaramide)Soluble mdpi.com

Future Directions and Emerging Research Avenues for Diethylgalactarate

Exploration of Novel Synthetic Pathways and Catalytic Systems for Diethylgalactarate Production

Future research into the production of this compound is likely to concentrate on developing more efficient, environmentally friendly, and cost-effective synthetic methodologies. This includes the exploration of novel catalytic systems and green chemistry principles.

Catalytic Advancements: The development of new catalysts, particularly heterogeneous and bio-based catalysts, is a key area. Catalysts can enable reactions under milder conditions, improve selectivity, and reduce waste generation, aligning with the principles of green chemistry mygreenlab.orgmdpi.com. Research may focus on specific metal catalysts, organocatalysts, or enzymatic approaches for the esterification of galactaric acid to this compound. Biocatalysis, utilizing enzymes, offers high specificity and can often bypass the need for protecting groups, leading to cleaner processes acs.orgnih.govchemrxiv.orgmdpi.com. Studies are investigating enzymes for various transformations, suggesting potential for tailored biocatalytic routes to galactarate derivatives chemrxiv.orgresearchgate.net.

Green Chemistry Integration: Applying the principles of green chemistry, such as maximizing atom economy and minimizing hazardous substances, will guide new synthetic strategies mygreenlab.orgacs.orgmatanginicollege.ac.inrsc.org. This could involve the use of renewable feedstocks, safer solvents, and energy-efficient processes. For instance, the synthesis of adipic acid, a related dicarboxylic acid, has seen advancements through biocatalytic routes from glucose and greener chemical methods matanginicollege.ac.in. Similar innovative approaches could be applied to this compound.

Novel Reaction Methodologies: The exploration of multicomponent reactions (MCRs) presents an opportunity for more sustainable and efficient synthesis by combining multiple steps into a single operation rsc.org. Furthermore, advancements in process intensification, such as continuous flow chemistry and microwave-assisted synthesis, could offer improved control, reduced reaction times, and enhanced yields for this compound production.

Advanced Applications in Polymer Engineering and Functional Materials Beyond Current Scope

The potential of this compound extends into advanced polymer engineering and the development of novel functional materials, moving beyond its current established uses.

Bio-based Polymers: As a derivative of a sugar acid, this compound is a potential building block for bio-based and biodegradable polymers. Research into polyhydroxypolyamides (PHPAs), derived from aldaric acids, highlights the utility of such sugar-derived monomers for creating polymers with unique properties, including potential biodegradability researchgate.netmdpi.com. This compound could serve as a monomer or comonomer in the synthesis of polyesters, polyamides, or polyurethanes, imparting desirable characteristics such as hydrophilicity or specific thermal properties.

Functional Materials: Beyond bulk polymers, this compound could be incorporated into functional materials for specialized applications. Its ester groups and the underlying galactaric acid backbone offer sites for chemical modification, enabling the design of materials with tailored properties for applications in areas like drug delivery, coatings, or advanced composites. For example, research on sugar-derived monomers for polyamides demonstrates the tunability of material properties through monomer selection and modification researchgate.net.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synthesis and analysis of this compound can be significantly enhanced by integrating emerging technologies in chemical synthesis and characterization.

Flow Chemistry and Continuous Processing: Transitioning from batch to continuous flow processes offers advantages in terms of reaction control, safety, scalability, and efficiency. Developing flow chemistry protocols for the esterification of galactaric acid could lead to more robust and automated production of this compound. This approach allows for precise control over reaction parameters such as temperature, residence time, and reagent mixing, which can optimize yields and purity au.dk.

Advanced Characterization Techniques: The detailed understanding of this compound's structure, purity, and reaction intermediates can be advanced through modern analytical techniques. This includes sophisticated spectroscopic methods (e.g., advanced NMR, mass spectrometry), chromatographic techniques (e.g., HPLC, GC), and thermal analysis (e.g., DSC, TGA). Process Analytical Technology (PAT) could also be integrated to monitor and control synthesis in real-time, ensuring product quality and process consistency.

Deepening Mechanistic Understanding of Complex this compound Reactions and Transformations

A more profound understanding of the reaction mechanisms and transformation pathways involving this compound is crucial for optimizing its synthesis and unlocking new applications.

Reaction Kinetics and Mechanisms: Detailed kinetic studies and mechanistic investigations into the esterification of galactaric acid, as well as subsequent reactions or degradation pathways of this compound, are areas for future research. Understanding the role of catalysts, solvents, and reaction conditions at a molecular level will enable the design of highly selective and efficient processes. This could involve computational chemistry methods to model reaction pathways and predict transition states.

Transformation Pathways: Research could explore the controlled transformation of this compound into other valuable chemical intermediates or products. This might involve selective hydrolysis, transesterification, or reactions involving the hydroxyl groups of the original galactaric acid backbone, potentially leading to novel functional molecules or polymers.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing diethylgalactarate with high purity?

  • Synthesis of this compound typically involves esterification of galactaric acid with ethanol under acidic catalysis. To ensure high purity, researchers should:

  • Use anhydrous conditions to minimize hydrolysis side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .
  • Purify the product using recrystallization or column chromatography, with characterization via melting point analysis and 1^1H/13^13C NMR to confirm structural integrity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • Infrared (IR) spectroscopy : Confirm ester functional groups (C=O stretch at ~1740 cm1^{-1}) and hydroxyl absence .
  • NMR spectroscopy :

  • 1^1H NMR: Look for ester methylene protons (δ 4.1–4.3 ppm) and galactaric acid backbone signals .
  • 13^13C NMR: Verify ester carbonyl carbons (~170 ppm) and carbohydrate-derived carbons .
    • Mass spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Systematic analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies to identify variables affecting results .
  • Replicate experiments : Reproduce methods from conflicting studies under controlled conditions, documenting deviations (e.g., humidity, reagent purity) .
  • Statistical evaluation : Apply ANOVA or t-tests to assess significance of discrepancies, ensuring adequate sample sizes and error bars in data reporting .

Q. What strategies optimize reaction conditions for this compound derivatization in complex matrices?

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst concentration, temperature) and identify optimal interactions .
  • Kinetic studies : Monitor reaction rates via in-situ techniques (e.g., UV-Vis spectroscopy) to determine rate-limiting steps .
  • Matrix normalization : Include internal standards (e.g., deuterated analogs) to correct for matrix interference in spectroscopic analyses .

Q. How can researchers mitigate false discovery rates (FDRs) when analyzing this compound’s biological activity?

  • Multiple testing correction : Apply Benjamini-Hochberg procedure to control FDRs in high-throughput assays (e.g., enzyme inhibition screens) .
  • Dose-response validation : Confirm hits with dose-dependent studies and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Blinded analysis : Separate data collection and interpretation phases to reduce confirmation bias .

Q. What computational approaches complement experimental data for this compound’s conformational analysis?

  • Molecular dynamics (MD) simulations : Model solvent interactions and torsional angles to predict stable conformers .
  • Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra for comparison with experimental data .
  • Docking studies : Explore binding modes with target proteins (e.g., carbohydrate-active enzymes) to guide structure-activity relationship (SAR) studies .

Methodological Guidance for Data Reporting

Q. How should researchers document this compound synthesis for reproducibility?

  • Detailed protocols : Specify reagent grades, equipment (e.g., Schlenk line for air-sensitive steps), and purification methods .
  • Raw data inclusion : Provide supplementary NMR/MS spectra with integration values and baseline corrections .
  • Error reporting : Quantify uncertainties (e.g., ±SD for yields) and annotate unexpected observations (e.g., byproducts) .

Q. What statistical tools are appropriate for analyzing this compound’s effects in multi-variable systems?

  • Multivariate analysis : Use PCA or PLS regression to disentangle correlated variables (e.g., pH, temperature) .
  • Bayesian inference : Model parameter distributions when data is sparse or noisy .
  • Open-source tools : Leverage R/Python packages (e.g., scikit-learn, lmfit) for transparent and customizable analysis .

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